3,10-dihydroxydecanoic Acid

Description

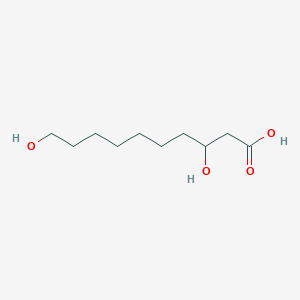

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,10-dihydroxydecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c11-7-5-3-1-2-4-6-9(12)8-10(13)14/h9,11-12H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCLDXYQUQDNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CC(=O)O)O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-05-0 | |

| Record name | 3,10-Dihydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,10-DIHYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH45AUS94M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of 3,10 Dihydroxydecanoic Acid

Primary Biological Source: Apis mellifera Royal Jelly

Royal jelly, the exclusive food of queen bees, is a complex emulsion of proteins, sugars, and lipids. Within its lipid fraction, 3,10-dihydroxydecanoic acid is consistently identified.

Below is an interactive data table illustrating the relative abundance of this compound in comparison to other major fatty acids found in royal jelly.

| Fatty Acid | Type | Relative Abundance to 10-HDA (%) |

| (E)-10-hydroxy-2-decenoic acid (10-HDA) | Major | 100 |

| 10-hydroxydecanoic acid (10-HDAA) | Major | 37-47 |

| This compound | Minor | ~15 |

| 3-hydroxydecanoic acid | Minor | 3.6-4.6 |

| Decanedioic acid (Sebacic acid) | Minor | 9.7-15.8 |

| 2-dodecenedioic acid | Minor | ~1.5 |

This table presents approximate relative percentages based on available research data and is intended for illustrative purposes.

The chemical composition of royal jelly is known to be influenced by several factors, including the geographical location of the apiary, the specific subspecies of Apis mellifera, and the available floral sources during its production. zju.edu.cnmdpi.com Studies have demonstrated that the concentrations of major components, such as 10-HDA, can vary significantly depending on these factors. nih.govnih.gov For instance, royal jelly originating from western China has been found to have a higher 10-HDA content compared to that from eastern China. nih.gov Similarly, the floral source, such as rape, lime, or vitex, has been shown to influence the 10-HDA levels. nih.gov

While these studies provide a strong indication that the entire fatty acid profile of royal jelly is subject to natural variation, specific research quantifying the variability of this compound content across different geographical origins and bee subspecies is limited. It is, however, reasonable to infer that the concentration of this minor fatty acid would also exhibit fluctuations based on these environmental and genetic factors, in tandem with the variations observed in the major lipid components.

Presence in Other Apicultural Products

While royal jelly is the primary source, traces of this compound have been identified in other bee products, notably honey. Its presence in honey is particularly interesting as it can serve as a chemical marker to distinguish the entomological origin of the honey. researchgate.net

Recent research has revealed that the concentration of this compound differs significantly between honey produced by the Eastern honeybee (Apis cerana) and the Western honeybee (Apis mellifera). In Apis cerana honey, the concentration of this compound ranges from 1.96 to 6.56 mg/kg. In contrast, honey from Apis mellifera contains significantly lower levels, ranging from undetectable to 0.35 mg/kg. researchgate.net This distinct difference allows for the use of this compound as a marker for honey authenticity.

The following interactive data table summarizes the quantitative findings of this compound in honey from different bee species.

| Apicultural Product | Bee Species | Concentration of this compound (mg/kg) |

| Honey | Apis cerana | 1.96 - 6.56 |

| Honey | Apis mellifera | 0 - 0.35 |

In contrast to honey, comprehensive analyses of the fatty acid profiles of other apicultural products like propolis and bee bread have not reported the presence of this compound.

Isomeric and Structural Variants in Natural Sources (e.g., (3R)-3,10-Dihydroxydecanoic Acid)

In its natural occurrence within royal jelly, this compound is not found as a single, stereochemically pure compound. Scientific investigations have revealed that it exists as a mixture of optical isomers. This is consistent with the findings for other chiral hydroxy fatty acids present in royal jelly.

One of the early studies on the novel fatty acids in royal jelly successfully isolated a dextrorotatory isomer of this compound, indicating the presence of at least one chiral center that rotates plane-polarized light to the right. More detailed stereochemical analysis has since confirmed that, similar to other chiral fatty acids in royal jelly, this compound is present as a mixture of its stereoisomers. The exact ratios of these isomers have not been fully elucidated in the existing literature. The specific configuration, such as (3R), has been identified in related hydroxydecanoic acids, but the complete stereochemical profile of the 3,10-dihydroxy variant in royal jelly remains an area for further investigation.

Biosynthesis and Metabolic Pathways of 3,10 Dihydroxydecanoic Acid

Proposed Biosynthetic Routes in Biological Systems

The formation of 3,10-dihydroxydecanoic acid is believed to occur through enzymatic modifications of fatty acid precursors.

Precursor Identification and Enzymatic Mechanisms

The biosynthesis of this compound likely originates from the precursor molecule, 3-hydroxydecanoic acid. nih.gov The key transformation is the hydroxylation of the terminal methyl group (the ω-carbon) of 3-hydroxydecanoic acid. This reaction, known as ω-oxidation, is typically catalyzed by a class of enzymes called cytochrome P450 monooxygenases (CYPs). libretexts.orgmdpi.com

These enzyme systems, often requiring cofactors like NADPH, introduce a hydroxyl group at the terminal carbon of a fatty acid chain. nih.govmdpi.com While the specific CYP enzyme responsible for this reaction in the context of royal jelly production has not been definitively identified, the CYP4 family of enzymes is known to hydroxylate medium-chain fatty acids (C10-C16). libretexts.org The process involves the activation of molecular oxygen to insert one oxygen atom into the C-H bond at the ω-position, yielding the di-hydroxylated product.

Table 1: Proposed Biosynthesis of this compound

| Step | Precursor | Key Enzyme Class | Reaction Type | Product |

| 1 | 3-hydroxydecanoic acid | Cytochrome P450 Monooxygenase | ω-hydroxylation | This compound |

Interrelationships with Other Royal Jelly Fatty Acid Biosynthesis

This compound is one of many specialized fatty acids found in royal jelly. mdpi.comspkx.net.cn Its biosynthesis is closely related to that of other major royal jelly lipids, such as 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). mdpi.comtaylorandfrancis.com The enzymatic machinery responsible for fatty acid synthesis and modification in the mandibular glands of worker bees likely produces a variety of these compounds from common precursors.

The presence of a hydroxyl group at the C10 position is a common feature among several major royal jelly fatty acids, suggesting a shared ω-hydroxylation step in their biosynthetic pathways. mdpi.comresearchgate.netnih.gov It is plausible that an array of decanoic acid derivatives, including 3-hydroxydecanoic acid, serve as substrates for the same or similar ω-hydroxylating enzymes, leading to the diverse fatty acid profile observed in royal jelly. nih.gov

Endogenous Catabolic Pathways and Biotransformation

Once formed or ingested, this compound undergoes catabolism through established fatty acid degradation pathways to generate energy or be converted into other metabolites.

Mechanisms of Fatty Acid Oxidation (e.g., ω-oxidation, β-oxidation)

The catabolism of this compound is proposed to initiate with further oxidation at the ω-carbon, followed by β-oxidation. nih.gov

ω-Oxidation: The terminal hydroxyl group (C10) introduced during biosynthesis is further oxidized, first to an aldehyde and then to a carboxylic acid. This two-step oxidation converts this compound into 3-hydroxydecanedioic acid, a 10-carbon dicarboxylic acid. nih.govnih.govnih.gov

β-Oxidation: Following its conversion to 3-hydroxydecanedioic acid, the molecule is shortened through the process of β-oxidation. nih.govwikipedia.org This cyclical pathway, occurring within mitochondria and peroxisomes, systematically removes two-carbon units in the form of acetyl-CoA. nih.govwikipedia.org Unlike typical fatty acids which are oxidized from one end, dicarboxylic acids can be degraded from both ends of the carbon chain. nih.gov The process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. youtube.com

Formation of Downstream Metabolites (e.g., Dicarboxylic Acids, Acyl-CoA Derivatives, Acylcarnitines)

The sequential breakdown of 3-hydroxydecanedioic acid via β-oxidation yields a series of shorter-chain dicarboxylic acids and their derivatives. nih.govnih.gov For instance, the removal of one acetyl-CoA unit from each end of 3-hydroxydecanedioic acid would result in shorter dicarboxylic acids like 3-hydroxyoctanedioic acid and subsequently adipic acid. nih.gov

Throughout the β-oxidation process, the fatty acid intermediates are activated as acyl-CoA derivatives. wikipedia.org These molecules are the direct substrates for the β-oxidation enzymes. The final product of each cycle is acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production. wikipedia.org

For transport into the mitochondria, where β-oxidation primarily occurs, the acyl-CoA derivatives must first be converted to acylcarnitines. nih.gov This process is crucial for shuttling fatty acids across the inner mitochondrial membrane.

Table 2: Key Metabolites in the Catabolism of this compound

| Pathway Step | Initial Substrate | Key Intermediate/Metabolite | Description |

| ω-Oxidation | This compound | 3-hydroxydecanedioic acid | A 10-carbon dicarboxylic acid formed by oxidation of the C10 hydroxyl group. |

| β-Oxidation Activation | 3-hydroxydecanedioic acid | 3-hydroxydecanedioyl-CoA | The CoA-activated form, ready for β-oxidation. |

| Mitochondrial Transport | 3-hydroxydecanedioyl-CoA | 3-hydroxydecanedioyl-carnitine | The acylcarnitine form for transport into the mitochondria. |

| β-Oxidation Cycle 1 | 3-hydroxydecanedioyl-CoA | Acetyl-CoA, 3-hydroxyoctanedioyl-CoA | Removal of a two-carbon unit. |

| Further β-Oxidation | Shorter-chain 3-hydroxydicarboxyl-CoAs | Acetyl-CoA, Succinyl-CoA | Continued breakdown yields energy and intermediates for the citric acid cycle. |

Cellular Transport Mechanisms and Associated Proteins (e.g., FATP1, Carnitine/Acylcarnitine Carrier)

The movement of this compound and its metabolites across cellular membranes is facilitated by specific transport proteins.

Cellular Uptake: The initial uptake of medium-chain fatty acids from the bloodstream into cells like myocytes or hepatocytes is facilitated by Fatty Acid Transport Proteins (FATPs), such as FATP1, and other transporters like FAT/CD36. nih.govencyclopedia.pub Once inside the cell, fatty acids are "trapped" by being converted to their acyl-CoA derivatives, a process termed vectorial acylation. nih.gov

Mitochondrial Transport: While short- and some medium-chain fatty acids can diffuse passively into the mitochondrial matrix, longer-chain fatty acids require the carnitine shuttle system. encyclopedia.pubresearchgate.net The acyl-CoA is first converted to an acylcarnitine by carnitine palmitoyltransferase 1 (CPT-1) on the outer mitochondrial membrane. The acylcarnitine is then transported across the inner mitochondrial membrane in exchange for a free carnitine molecule by the Carnitine/Acylcarnitine Carrier (CAC), also known as SLC25A20. encyclopedia.pubnih.gov Once inside the matrix, carnitine palmitoyltransferase 2 (CPT-2) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway. researchgate.net

Biological Activities and Molecular Mechanisms of 3,10 Dihydroxydecanoic Acid

Immunomodulatory Properties and Cellular Responses

3,10-dihydroxydecanoic acid (3,10-DDA) demonstrates distinct immunomodulatory activity, primarily by influencing the maturation and function of dendritic cells (DCs), which are crucial for initiating adaptive immune responses.

Effects on T-Lymphocyte Activation and Proliferation

The influence of 3,10-DDA extends to the direct modulation of T-lymphocyte responses, which appear to be dependent on the dose of the compound.

In vitro studies have demonstrated that 3,10-DDA can augment the proliferation of allogeneic T-cells when stimulated by dendritic cells treated with the compound caldic.com. This immunostimulatory effect aligns with its ability to promote DC maturation. However, there is evidence suggesting a differential effect at higher concentrations. In vivo experiments in rats have shown that high doses of 3,10-DDA, along with another major royal jelly fatty acid, suppressed the immune response following immunization caldic.com. This indicates that the immunomodulatory effects of 3,10-DDA may be dose-dependent, with lower concentrations potentially enhancing T-cell responses and higher concentrations possibly exerting an immunosuppressive effect.

Cytokine Production and Immune Polarization

3,10-DDA significantly influences the profile of cytokines produced by immune cells, thereby directing the nature of the immune response. The compound promotes a shift towards a T helper 1 (Th1) type response, which is critical for anti-viral and anti-tumor immunity caldic.comresearchgate.net.

When MoDCs are treated with 3,10-DDA, they exhibit an enhanced production of the Th1-polarizing cytokines Interleukin-12 (IL-12) and Interleukin-18 (IL-18) caldic.comresearchgate.net. In co-cultures of these 3,10-DDA-treated MoDCs with allogeneic CD4+ T-cells, there is a marked increase in the production of key Th1 cytokines, namely Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). Conversely, the production of the immunosuppressive and Th2-associated cytokine Interleukin-10 (IL-10) is downregulated in these co-cultures caldic.comuoa.gr. This specific pattern of cytokine modulation—promoting IL-12, IL-18, and IFN-γ while suppressing IL-10—strongly indicates that 3,10-DDA stimulates the Th1 polarizing capability of human dendritic cells caldic.com.

Summary of 3,10-DDA's Effect on Cytokine Production

| Cytokine | Producing Cell Type (in culture) | Effect of 3,10-DDA | Resulting Immune Polarization |

|---|---|---|---|

| IL-12 | Monocyte-Derived Dendritic Cells | Increased Production caldic.com | Th1 |

| IL-18 | Monocyte-Derived Dendritic Cells | Increased Production caldic.com | Th1 |

| IFN-γ | CD4+ T-Cells (co-cultured with treated DCs) | Increased Production caldic.com | Th1 |

| IL-2 | CD4+ T-Cells (co-cultured with treated DCs) | Increased Production caldic.com | Th1 |

| IL-10 | Monocyte-Derived Dendritic Cells & T-Cell Co-culture | Downregulated Production caldic.com | Shift away from Th2/Treg |

Induction of Th1-Associated Cytokines (e.g., IL-12, IL-18, IFN-γ, IL-2)

Currently, there is no available scientific literature that specifically investigates the capacity of this compound to induce the production of Th1-associated cytokines such as Interleukin-12 (IL-12), Interleukin-18 (IL-18), Interferon-gamma (IFN-γ), or Interleukin-2 (IL-2) in in vitro models.

Regulation of Immunosuppressive Cytokines (e.g., IL-10)

The effect of this compound on the regulation of immunosuppressive cytokines, including Interleukin-10 (IL-10), has not been documented in published in vitro studies.

Implications for Anti-Viral and Anti-Tumor Immunity in In Vitro Models

There is currently no research available to support any implications of this compound in anti-viral or anti-tumor immunity based on in vitro models.

In Vivo Immunomodulatory Effects in Pre-clinical Models

Scientific investigation into the in vivo immunomodulatory effects of this compound in pre-clinical animal models has not been reported in the available literature.

Endocrine System Modulation

Interaction with Estrogen Receptors and Signaling Pathways

There is no available data from scientific studies to characterize the agonistic or antagonistic activity of this compound on estrogen receptors or its influence on their signaling pathways.

Influence on Osteoblast Activity and Mineralization Processes

Following a thorough review of existing scientific literature, no studies were identified that specifically examine the influence of this compound on osteoblast activity or mineralization processes.

Other Documented Biological Roles

Contribution to Ocular Health and Tear Secretion Mechanisms in Animal Models

A comprehensive search of scientific databases found no studies investigating the contribution of this compound to ocular health or its effects on tear secretion mechanisms in animal models.

Data Tables

Table 1: Summary of Research Findings on the Biological Activities of this compound

| Biological Activity | Research Findings |

| Impact on Estrogen Receptor Recruitment | No data available |

| Molecular Interaction with Estrogen Receptor | No data available |

| Influence on Osteoblast Activity | No data available |

| Effect on Mineralization Processes | No data available |

| Contribution to Ocular Health | No data available |

| Role in Tear Secretion | No data available |

Advanced Analytical Methodologies for 3,10 Dihydroxydecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3,10-dihydroxydecanoic acid from biological samples. The choice of platform depends on the analytical goal, whether it be quantitative analysis, qualitative profiling, or structural confirmation.

Gas chromatography (GC) is a powerful tool for separating volatile and thermally stable compounds. However, molecules containing polar functional groups like the hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound exhibit low volatility and can interact unfavorably with the GC column, leading to poor peak shape and thermal degradation. rsc.orgweber.hu To overcome these challenges, chemical derivatization is an essential prerequisite for GC analysis. colostate.eduphenomenex.com This process modifies the functional groups to increase analyte volatility and thermal stability. weber.huchromatographyonline.com

Common derivatization strategies include:

Silylation: This process replaces the active hydrogens on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS derivatives are significantly more volatile and produce sharper chromatographic peaks. phenomenex.com

Esterification (Alkylation): The carboxylic acid group is converted into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester), to reduce polarity and increase volatility. weber.huchromatographyonline.com This can be achieved using reagents such as boron trifluoride-methanol (BF3-Methanol) or by acidic catalysis with methanolic HCl. nih.gov For the hydroxyl groups, further derivatization via silylation might be necessary after esterification.

Once derivatized, the sample can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification based on characteristic mass spectra. rsc.orgnih.gov

Table 1: Comparison of Common Derivatization Reagents for GC Analysis

| Derivatization Reagent | Target Functional Group(s) | Key Advantages | Considerations |

|---|---|---|---|

| BF3-Methanol | Carboxylic Acids | Fast and effective for esterification. nih.gov | Reagent is harsh; potential for side reactions. |

| Diazomethane | Carboxylic Acids | Quick and clean reaction for forming methyl esters. weber.hu | Toxic and explosive, requiring careful handling. |

| BSTFA / MSTFA | Hydroxyls, Carboxylic Acids | Highly effective for forming TMS derivatives; produces stable byproducts. phenomenex.com | Sensitive to moisture; derivatives can be hydrolytically unstable. |

| TMSI | Hydroxyls, Carboxylic Acids | Specifically targets hydroxyl groups effectively. phenomenex.com | Can also derivatize other active hydrogen groups like amines and thiols. phenomenex.com |

Liquid chromatography (LC) platforms are often preferred for the analysis of this compound as they can frequently be used without the need for chemical derivatization, simplifying sample preparation and avoiding potential losses or artifacts. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with reversed-phase columns (e.g., C18) is a standard method for separating fatty acids. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netcnrs.fr Detection can be achieved using a UV detector, although sensitivity may be limited if the molecule lacks a strong chromophore. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures compared to conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and narrower peaks, which enhances sensitivity. researchgate.net These advantages make UPLC particularly suitable for high-throughput analysis and for separating complex mixtures of fatty acid isomers.

LC-MS/MS and LC-HRMS: Coupling liquid chromatography with mass spectrometry provides a powerful platform for both quantification and identification.

LC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for quantitative analysis due to its high selectivity and sensitivity. nih.govnih.gov It operates in modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte, minimizing matrix interference. nih.govmdpi.com

LC-HRMS (High-Resolution Mass Spectrometry): This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte, greatly increasing confidence in its identification. researchgate.netmdpi.com It is invaluable for distinguishing between compounds with very similar masses and for profiling unknown metabolites. researchgate.netmdpi.com

Table 2: Typical Liquid Chromatography Parameters for Hydroxy Fatty Acid Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 5 µm particle size) researchgate.net | Reversed-phase C18 (e.g., <2 µm particle size) researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with acid modifier (e.g., formic acid) researchgate.net | Acetonitrile/Water with acid modifier (e.g., formic acid) tmiclinode.com |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net | 0.3 - 0.6 mL/min researchgate.net |

| Run Time | 15 - 30 min researchgate.net | < 15 min researchgate.net |

| Detector | UV, MS, MS/MS researchgate.net | MS, MS/MS, HRMS researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput for screening and profiling purposes. rsc.org For the analysis of this compound, HPTLC can be used to generate chemical fingerprints of complex samples like royal jelly extracts. rsc.orgresearchgate.net

The process involves applying the sample as a band onto an HPTLC plate (e.g., silica (B1680970) gel 60 F254). mdpi.commdpi.com The plate is then developed in a chamber with a suitable mobile phase, which separates the components based on their affinity for the stationary and mobile phases. mdpi.com After development, the separated bands are visualized, often by spraying with a derivatization reagent (e.g., vanillin-sulfuric acid) followed by heating, which produces colored or fluorescent zones. mdpi.com Quantification is performed using a densitometer, which measures the intensity of the zones. rsc.org For unambiguous identification, specific bands can be scraped from the plate and analyzed by mass spectrometry (HPTLC-MS). rsc.orgresearchgate.net

Table 3: HPTLC System Parameters for Fatty Acid Profiling in Royal Jelly rsc.org

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Sample Application | Applied as bands |

| Mobile Phase | Chloroform:Methanol (e.g., 9.5:0.5, v/v) |

| Derivatization Reagent | Vanillin-sulfuric acid reagent |

| Detection | Densitometric scanning post-derivatization |

| Identification | Coupling with Electrospray Ionization Mass Spectrometry (ESI-MS) |

Spectrometric Techniques for Structural Elucidation and Quantification

Mass spectrometry is indispensable for the analysis of this compound, providing critical information on molecular weight, elemental formula, and structural features.

High-Resolution Mass Spectrometry (HRMS) is defined by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically within a few parts per million (ppm). researchgate.netmdpi.com This precision allows for the calculation of a unique elemental formula for the detected ion. For this compound (C10H20O4), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition. researchgate.nettmiclinode.com This capability is crucial for confirming the identity of the compound in complex biological matrices without relying solely on chromatographic retention time. mdpi.com

Table 4: Theoretical Exact Masses for this compound (C10H20O4)

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M-H]⁻ | C10H19O4⁻ | 203.1289 |

| [M+H]⁺ | C10H21O4⁺ | 205.1434 |

| [M+Na]⁺ | C10H20O4Na⁺ | 227.1254 |

| [M+HCOO]⁻ | C11H21O6⁻ | 249.1344 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. fao.orgresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. researchgate.netresearchgate.net

For hydroxy fatty acids, characteristic fragmentation patterns often include:

Neutral loss of water (H2O, 18 Da) from the hydroxyl groups.

Loss of carbon dioxide (CO2, 44 Da) from the carboxylic acid group.

Cleavages adjacent to the hydroxyl groups or along the aliphatic carbon chain. researchgate.netlibretexts.org

Table 5: Predicted Key Fragment Ions for this compound in Negative Ion MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 203.1289 ([M-H]⁻) | 185.1183 | H₂O | Loss of a water molecule |

| 203.1289 ([M-H]⁻) | 167.1077 | 2H₂O | Loss of two water molecules |

| 203.1289 ([M-H]⁻) | 159.1234 | CO₂ | Decarboxylation |

| 203.1289 ([M-H]⁻) | 141.1128 | CO₂ + H₂O | Decarboxylation and dehydration |

Synthetic and Derivatization Strategies for Academic Research

Isolation and Rigorous Purification from Natural Bio-sources

The primary natural source of 3,10-dihydroxydecanoic acid is royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). The isolation and purification of this specific fatty acid from such a complex matrix present a significant challenge, requiring meticulous and multi-step procedures to achieve the high purity necessary for research purposes.

Initial extraction of the lipid fraction from royal jelly is commonly achieved through solvent extraction. A widely used method involves the use of a chloroform/methanol mixture, which effectively solubilizes the fatty acids present in the royal jelly. nih.gov To enhance the efficiency of this extraction, modern techniques such as ultrasound-assisted extraction (UAE) have been employed. UAE can lead to higher yields of the fatty acid fraction in a shorter period compared to traditional solvent extraction methods. nih.gov

Following the initial extraction, rigorous purification is essential to isolate this compound from other fatty acids and lipid components. Chromatographic techniques are the cornerstone of this purification process. Preparative high-performance liquid chromatography (HPLC) is a powerful tool for separating individual fatty acids. The use of reversed-phase columns, such as C8 or C18, with a suitable mobile phase gradient allows for the separation of fatty acids based on their polarity and chain length. While specific, detailed protocols for the preparative isolation of this compound are not extensively published, the general principles of fatty acid separation by preparative HPLC are well-established and can be adapted for this purpose. The final purity of the isolated compound is typically confirmed using analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), which can also be used for the quantification of the acid in royal jelly samples.

| Parameter | Method/Technique | Purpose | Reference |

| Source Material | Royal Jelly | Natural bio-source of this compound | nih.gov |

| Initial Extraction | Solvent Extraction (e.g., chloroform/methanol) | To isolate the total lipid fraction from royal jelly. | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | To improve the efficiency and yield of the initial extraction. | nih.gov | |

| Purification | Preparative High-Performance Liquid Chromatography (HPLC) | To separate this compound from other components. | |

| Analysis & Quantification | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | To confirm the identity and purity of the isolated compound and to quantify it in samples. |

Chemical Synthesis Approaches for Structural Analogs and Isomers

Chemical synthesis offers a powerful alternative to isolation from natural sources, providing a means to produce structural analogs and specific isomers of this compound. This is particularly important for studying the biological significance of specific stereochemical configurations and for producing quantities of the compound that may be difficult to obtain from natural sources.

Stereoselective Synthesis of Defined Isomers (e.g., (R)-3-hydroxydecanoic acid as an analog)

The synthesis of chiral molecules with defined stereochemistry is a key focus in modern organic chemistry. (R)-3-hydroxydecanoic acid, a structural analog of this compound, has been the subject of several stereoselective synthetic efforts. These syntheses provide valuable insights into methodologies that could potentially be adapted for the synthesis of this compound with controlled stereochemistry at the C3 position.

One notable approach involves a "green" synthesis starting from levoglucosenone, a derivative of cellulose. This method utilizes a series of reactions, including Michael addition, Baeyer-Villiger oxidation, and cross-metathesis, to construct the chiral hydroxy fatty acid backbone. nih.govresearchgate.net Another strategy employs the use of chiral auxiliaries, such as pseudoephedrine propionamide, to direct the stereochemical outcome of the reaction, leading to the desired (R)-isomer with high enantiomeric excess. researchgate.net

Furthermore, classic organic reactions have been adapted for the synthesis of 3-hydroxydecanoic acid. For instance, the Reformatsky reaction has been used to produce the racemic version of 3-hydroxydecanoic acid, which can then potentially be resolved into its individual enantiomers. researchgate.net Aldol condensation reactions have also been explored as a means to create the β-hydroxy acid moiety. nih.gov

| Synthetic Approach | Key Features | Target Molecule | Reference |

| Green Synthesis | Starts from a renewable resource (levoglucosenone). | (R)-3-hydroxydecanoic acid | nih.govresearchgate.net |

| Chiral Auxiliary | Utilizes a chiral molecule (pseudoephedrine propionamide) to control stereochemistry. | (R)-3-hydroxydecanoic acid | researchgate.net |

| Reformatsky Reaction | A classic method for forming β-hydroxy esters. | (±)-3-hydroxydecanoic acid | researchgate.net |

| Aldol Condensation | A fundamental carbon-carbon bond-forming reaction to create β-hydroxy carbonyls. | (±)-3-hydroxydecanoic acid | nih.gov |

Development of Novel Synthetic Pathways for Research Scale Production

The development of novel and efficient synthetic pathways for the research-scale production of this compound itself is an area that warrants further investigation. While specific, detailed synthetic routes for this particular dihydroxy fatty acid are not extensively reported in the literature, general strategies for the synthesis of dihydroxy fatty acids can be considered.

Potential synthetic strategies could involve the dihydroxylation of a suitable unsaturated precursor. For example, the asymmetric dihydroxylation of a decenoic acid derivative could, in principle, be used to introduce the two hydroxyl groups with stereochemical control. Another approach could involve the functionalization of a starting material that already contains one or both of the hydroxyl groups in a protected form. The step-wise introduction of the hydroxyl groups at positions 3 and 10 of a ten-carbon chain through a series of selective oxidation and reduction reactions is also a plausible, albeit potentially lengthy, synthetic route. The development of a concise and high-yielding synthesis would be a significant contribution to the field, enabling more widespread research into the properties and potential applications of this molecule.

Enzymatic and Biotechnological Routes for Production and Modification

Enzymatic and biotechnological methods offer promising alternatives to chemical synthesis for the production and modification of this compound. These approaches can provide high selectivity, operate under mild reaction conditions, and are often more environmentally benign.

The enzymatic hydroxylation of fatty acids is a well-established field. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including fatty acids. By selecting or engineering a suitable cytochrome P450 enzyme, it may be possible to introduce hydroxyl groups at specific positions on the decanoic acid backbone. While the direct enzymatic synthesis of this compound has not been specifically detailed, the potential for using these biocatalysts for this purpose is significant.

Microbial fermentation is another powerful biotechnological tool for the production of modified fatty acids. Certain microorganisms are capable of producing hydroxylated fatty acids as part of their natural metabolic processes. For example, some bacteria can convert unsaturated fatty acids into di- and trihydroxy fatty acids. The identification and cultivation of a microbial strain that can produce this compound, or a precursor that can be readily converted to it, would be a valuable discovery. Furthermore, metabolic engineering of microorganisms could be employed to create strains that are optimized for the production of this specific dihydroxy fatty acid.

Lipoxygenases are another class of enzymes that can be used to produce dihydroxy fatty acids from polyunsaturated fatty acid precursors. These enzymes catalyze the dioxygenation of fatty acids, leading to the formation of hydroperoxy derivatives that can be subsequently reduced to the corresponding diols. While this approach is more commonly used for longer-chain polyunsaturated fatty acids, the principles could potentially be applied to the synthesis of dihydroxy derivatives of shorter-chain fatty acids.

| Biotechnological Approach | Key Features | Potential Application |

| Enzymatic Hydroxylation (e.g., Cytochrome P450s) | High regio- and stereoselectivity. | Direct synthesis of this compound from decanoic acid. |

| Microbial Fermentation | Utilization of whole-cell biocatalysts. | Production of this compound or its precursors. |

| Lipoxygenases | Dioxygenation of unsaturated fatty acids. | Synthesis of dihydroxy fatty acids from unsaturated precursors. |

Future Research Directions and Translational Opportunities in Non Clinical Studies

Elucidation of Novel Receptors and Signaling Pathways Mediating Biological Effects

Future non-clinical research into 3,10-dihydroxydecanoic acid should prioritize the identification of specific receptors and the elucidation of the downstream signaling pathways that mediate its biological effects. A significant area of interest is its immunomodulatory activity. One study has shown that this compound stimulates the maturation of human monocyte-derived dendritic cells (MoDCs). biorxiv.orgscispace.comcaldic.comresearchgate.net This process involves the upregulation of several key surface molecules, indicating a direct interaction with cellular signaling cascades. biorxiv.orgcaldic.com

The observed effects include the enhanced expression of CD40, CD54, CD86, and CD1a on MoDCs. biorxiv.orgscispace.comcaldic.comresearchgate.net These molecules are crucial for antigen presentation and the activation of T cells. Furthermore, this compound was found to increase the allostimulatory potential of MoDCs in co-culture with allogeneic CD4+ T cells. biorxiv.orgcaldic.com This suggests that the compound could be binding to a yet-unidentified receptor on these immune cells, triggering a signaling cascade that leads to their maturation and enhanced function.

A key finding is the capacity of this compound to promote a Th1-polarizing capability in MoDCs. biorxiv.orgscispace.comcaldic.comresearchgate.net This is evidenced by the increased production of Th1-associated cytokines, including Interleukin-12 (IL-12) and Interleukin-18 (IL-18), by the dendritic cells themselves. biorxiv.orgcaldic.comresearchgate.net Consequently, when these stimulated MoDCs are co-cultured with allogeneic CD4+ T cells, there is a significant increase in the production of Interferon-gamma (IFN-γ), a hallmark of Th1-mediated immunity. biorxiv.orgcaldic.comresearchgate.net Concurrently, the production of the anti-inflammatory cytokine IL-10 is downregulated. biorxiv.orgcaldic.com

The following table summarizes the observed immunomodulatory effects of this compound on human monocyte-derived dendritic cells (MoDCs) and subsequent T cell responses.

| Cell Type | Marker/Cytokine | Observed Effect | Reference |

| MoDCs | CD40 | Upregulation | biorxiv.orgscispace.comcaldic.comresearchgate.net |

| MoDCs | CD54 | Upregulation | biorxiv.orgcaldic.com |

| MoDCs | CD86 | Upregulation | biorxiv.orgscispace.comcaldic.comresearchgate.net |

| MoDCs | CD1a | Upregulation | biorxiv.orgcaldic.com |

| MoDCs | IL-12 | Increased Production | biorxiv.orgcaldic.comresearchgate.net |

| MoDCs | IL-18 | Increased Production | biorxiv.orgcaldic.comresearchgate.net |

| Co-culture with CD4+ T cells | IFN-γ | Increased Production | biorxiv.orgcaldic.comresearchgate.net |

| Co-culture with CD4+ T cells | IL-10 | Downregulation | biorxiv.orgcaldic.com |

Future investigations should, therefore, focus on identifying the specific receptor(s) on dendritic cells that bind to this compound. Techniques such as affinity chromatography, ligand-binding assays, and computational modeling could be employed. Once a receptor is identified, downstream signaling pathways, potentially involving transcription factors like NF-κB or STAT proteins, which are known to be involved in dendritic cell maturation and Th1 polarization, should be investigated.

Investigation of Synergistic and Antagonistic Interactions in Complex Biological Systems

A crucial avenue for future non-clinical research is the investigation of how this compound interacts with other bioactive molecules in complex biological systems. As a component of royal jelly, it exists alongside a multitude of other fatty acids, proteins, and small molecules. researchgate.net These interactions could be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one molecule inhibits the action of another.

For instance, the immunomodulatory effects of this compound could be enhanced or modulated by other fatty acids present in royal jelly. Studies on other components of royal jelly, such as 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA), have also revealed anti-inflammatory and immunomodulatory properties. nih.govmdpi.comnih.govresearchgate.netnih.gov Investigating the combined effects of these fatty acids on immune cell function is essential. For example, a study on the synergistic effects of 10-hydroxydecanoic acid and aspirin (B1665792) showed enhanced anti-inflammatory effects against neuroinflammation. semanticscholar.org Similar studies could be designed to explore the interactions between this compound and other anti-inflammatory compounds.

The potential for synergistic or antagonistic interactions is not limited to other components of royal jelly. In a therapeutic context, this compound could be co-administered with other drugs. Therefore, it is important to investigate its interactions with conventional pharmaceuticals, such as anti-inflammatory drugs or immunomodulators. Such studies could reveal opportunities for combination therapies with improved efficacy or reduced side effects.

The following table outlines potential areas of investigation for synergistic and antagonistic interactions involving this compound.

| Interacting Molecule(s) | Potential Biological System | Type of Interaction to Investigate |

| Other royal jelly fatty acids (e.g., 10-HDA, 10-HDAA) | Immune cell cultures (e.g., dendritic cells, macrophages) | Synergistic or antagonistic effects on cytokine production and cell activation. |

| Bioactive compounds from other natural products | In vitro models of inflammation or other relevant disease models | Synergistic or antagonistic effects on disease-specific markers. |

| Conventional anti-inflammatory drugs (e.g., NSAIDs) | Animal models of inflammatory diseases | Enhanced therapeutic efficacy or modulation of side effects. |

| Immunomodulatory agents | Co-culture systems of different immune cells | Fine-tuning of immune responses. |

Rational Design of Derivatives for Enhanced Bioactivity in Pre-clinical Models

The rational design of derivatives of this compound presents a promising strategy for enhancing its therapeutic potential in pre-clinical models. By modifying its chemical structure, it may be possible to improve its bioactivity, pharmacokinetic properties, and target specificity. The synthesis of derivatives of related fatty acids for enhanced anti-inflammatory or antimicrobial activities provides a framework for such endeavors. mdpi.comresearchgate.net

Given the immunomodulatory properties of this compound, a key focus for derivative design would be to enhance its ability to stimulate Th1-polarized immune responses. This could be achieved by modifying the length of the carbon chain, the position of the hydroxyl groups, or by introducing other functional groups to increase its affinity for its target receptor. The synthesis of novel desmuramyldipeptide analogs as immunomodulatory agents serves as an example of how natural product scaffolds can be modified to create more potent compounds.

Another area for rational design is the development of derivatives with improved drug-like properties. This could involve creating prodrugs that are more readily absorbed or have a longer half-life in the body. The conjugation of fatty acids to other molecules to improve their delivery and efficacy is a well-established strategy in drug development. nih.gov

The following table outlines potential strategies for the rational design of this compound derivatives.

| Modification Strategy | Rationale | Potential Pre-clinical Model |

| Alteration of carbon chain length | To optimize binding to the target receptor and enhance immunomodulatory activity. | In vitro dendritic cell maturation assays. |

| Modification of hydroxyl group positions | To investigate the structure-activity relationship and improve target specificity. | Competitive binding assays with the identified receptor. |

| Introduction of new functional groups (e.g., halogens, aromatic rings) | To increase potency and modulate pharmacokinetic properties. | Animal models of infectious diseases or cancer where a Th1 response is beneficial. |

| Conjugation to other molecules (e.g., peptides, polymers) | To improve solubility, stability, and targeted delivery. | In vivo biodistribution studies. |

Development of Advanced Analytical Techniques for Comprehensive Characterization in Diverse Matrices

To fully understand the biological roles and therapeutic potential of this compound, the development of advanced analytical techniques for its comprehensive characterization in diverse matrices is essential. As a minor component of complex biological mixtures like royal jelly, its detection and quantification can be challenging.

Hyphenated techniques, which combine a separation method with a detection method, are particularly powerful for the analysis of complex samples. nih.govsaspublishers.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard tools for lipid analysis and have been used for the characterization of hydroxy fatty acids. chromatographyonline.comoatext.commdpi.com More advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can provide detailed structural information and high sensitivity for the detection of low-abundance lipids. chromatographyonline.comoatext.commdpi.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of organic molecules. researchgate.net While it is less sensitive than mass spectrometry, it can provide unambiguous structural information. The coupling of liquid chromatography with NMR (LC-NMR) allows for the separation and structural characterization of components in a complex mixture. nih.govsaspublishers.com

The following table summarizes advanced analytical techniques that could be developed and applied for the comprehensive characterization of this compound.

| Analytical Technique | Application in this compound Research | Potential Matrices |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for unambiguous identification and quantification. | Royal jelly, honeybee tissues, cell culture media, plasma. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Complex biological extracts. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and sensitive detection of the compound in complex mixtures. | Biological fluids and tissues. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives for quantification. | Samples where derivatization is feasible. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation of the isolated compound and its synthetic derivatives. | Purified samples. |

| Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) | Comprehensive analysis of complex mixtures, providing both separation and detailed structural information. | Royal jelly and other natural product extracts. |

Exploration of Ecological and Interspecies Roles within Natural Environments

The role of this compound within its natural environment, the honeybee hive, is an important area for future research. While the functions of major components of royal jelly, such as major royal jelly proteins (MRJPs) and 10-HDA, in honeybee development and caste differentiation have been studied, the roles of minor components like this compound are less understood. saspublishers.comresearchgate.net

Royal jelly is the primary food for queen larvae and is crucial for their development into fertile queens. mdpi.comillinois.edupsu.edunih.govmdpi.com The specific chemical components of royal jelly are thought to be responsible for this developmental switch. While some research has focused on the role of p-coumaric acid in honey and beebread in directing worker development, the positive regulators of queen development in royal jelly are still being fully elucidated. illinois.edu It is possible that this compound, either alone or in combination with other molecules, plays a role in this process.

Furthermore, the chemical environment of the honeybee hive is complex, with a variety of chemical signals used for communication between individuals. biorxiv.orgscispace.compsu.edubiorxiv.orgnih.gov These signals, or pheromones, regulate many aspects of colony life, from foraging to reproduction. It is conceivable that this compound could function as a signaling molecule within the hive, influencing the behavior or physiology of other bees. The investigation of quorum sensing molecules in the honeybee gut microbiome highlights the complexity of chemical communication within the hive ecosystem. biorxiv.orgscispace.combiorxiv.org

The following table outlines potential research directions to explore the ecological and interspecies roles of this compound.

| Research Area | Specific Research Question | Experimental Approach |

| Honeybee Caste Differentiation | Does this compound influence the development of queen larvae? | In vitro rearing of honeybee larvae on diets supplemented with this compound. |

| Interspecies Signaling | Does this compound act as a pheromone or signaling molecule within the hive? | Behavioral assays to observe the response of worker bees to the pure compound. |

| Role in Larval Nutrition | Is this compound essential for the health and development of honeybee larvae? | Analysis of the effects of diets deficient in this compound on larval survival and growth. |

| Interaction with Microbiome | Does this compound influence the composition or function of the honeybee gut microbiome? | In vitro and in vivo studies on the effects of the compound on honeybee gut bacteria. |

Q & A

Basic Research Questions

Q. How is 3,10-dihydroxydecanoic acid identified and quantified in biological matrices like royal jelly?

- Methodology : Combine reversed-phase liquid chromatography (RPLC) with high-resolution mass spectrometry (HRMS) for separation and accurate mass determination (mass error <0.2 ppm). Use HPTLC-MS with post-chromatographic derivatization (e.g., anisaldehyde/sulfuric acid) to visualize bands at Rf ≈0.58, followed by comparison to reference standards and spectral libraries . Quantify via parametric (linear regression) or non-parametric regression (superior for accuracy and precision) using digital image analysis of HPTLC plates .

Q. What biological activities are associated with this compound?

- Key Findings :

- Antioxidant Activity : Demonstrates DPPH· scavenging with IC₅₀ = 9.153 mg/mL, validated via T-AOC assays in ethanol-soluble fractions of royal jelly .

- Immunomodulation : Enhances human monocyte-derived dendritic cell (DC) maturation and Th1 polarization, suggesting antitumor/antiviral potential. Mechanistic studies involve flow cytometry (CD80/CD86 expression) and cytokine profiling (IL-12, IFN-γ) .

Q. How does this compound contribute to royal jelly quality assessment?

- Application : Acts as a chemical marker for differentiating fresh vs. lyophilized royal jelly using principal component analysis (PCA) of HPTLC fingerprints. Co-elution with 8-hydroxyoctanoic acid and 10-HDA in RPLC-HRMS (retention time ~3.94 min) enables holistic lipidomic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentrations of this compound across studies?

- Analytical Strategy :

- Validate extraction protocols (e.g., methanol/water vs. ethanol) to address variability in recovery rates .

- Cross-validate methods: Compare HPTLC-MS with UPLC-MS/MS for sensitivity (e.g., LOD <50 ng/mL) and matrix effects .

- Standardize reference materials and inter-laboratory calibration to mitigate batch-to-batch variability .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other royal jelly fatty acids?

- Approach :

- Use orthogonal projection to latent structures (OPLS) modeling to correlate fatty acid concentrations (X-matrix) with bioactivity (Y-matrix, e.g., B16F1 melanoma cytotoxicity). Prioritize combinatorial assays (e.g., 10-HDA + this compound) .

- Apply isobolographic analysis to quantify additive/synergistic effects in antioxidant or anti-inflammatory models .

Q. How can chemometric tools enhance the discovery of this compound as a biomarker?

- Workflow :

Perform untargeted HPTLC-MS fingerprinting to identify discriminatory bands (Rf ≈0.58).

Apply PCA to classify samples (fresh vs. processed royal jelly) based on fatty acid loadings.

Validate markers via targeted quantification and OPLS regression to link to functional outcomes (e.g., reduced melanoma viability) .

Methodological Considerations

- Sample Preparation : Optimize solvent systems (e.g., ethyl acetate/methanol for fatty acid extraction) to minimize degradation .

- Safety Protocols : Use PPE (gloves, masks) due to potential skin/eye irritation risks (H313/H333 hazard codes) .

- Data Reproducibility : Report retention times (RPLC: ~3.94 min), mass spectral data (m/z 204.1362 [M+H]⁺), and Rf values (HPTLC: 0.58) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.